![molecular formula C10H9FN2O2 B11077302 Methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11077302.png)
Methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-フルオロ-5-メチルイミダゾ[1,2-a]ピリジン-2-カルボン酸メチルは、イミダゾ[1,2-a]ピリジン系に属する複素環化合物です。これらの化合物は、多様な生物活性を示すことが知られており、医薬品化学において広く用いられています。構造中にフッ素原子とメチル基が存在することにより、その化学的性質が向上し、様々な用途において貴重な化合物となっています。
2. 製法
合成経路と反応条件: 3-フルオロ-5-メチルイミダゾ[1,2-a]ピリジン-2-カルボン酸メチルの合成は、通常、2-アミノピリジンと適切なアルデヒドとの縮合反応、それに続く環化反応とエステル化反応によって行われます。一般的な方法には以下が含まれます。
縮合反応: 2-アミノピリジンは、触媒の存在下でアルデヒドと反応して中間体を形成します。
環化反応: 中間体は環化反応を起こしてイミダゾ[1,2-a]ピリジン骨格を形成します。
エステル化反応: 最後の段階では、メタノールとのエステル化反応によって目的の化合物が生成されます。
工業的生産方法: 工業的な生産では、同様の合成経路が用いられますが、より大規模に行われます。連続式反応器の使用と反応条件の最適化により、高収率と高純度が確保されます。触媒や溶媒は、環境への影響を最小限に抑え、生産コストを削減するために慎重に選択されます。
反応の種類:
酸化反応: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化反応を起こす可能性があります。
還元反応: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を用いて還元反応を行うことができます。
置換反応: フッ素原子は、求核置換反応を用いて他の官能基で置換することができます。
一般的な試薬と条件:
酸化反応: 酢酸中の過酸化水素。
還元反応: メタノール中の水素化ホウ素ナトリウム。
置換反応: メタノール中のナトリウムメトキシド。
主な生成物:
酸化反応: カルボン酸またはケトンの生成。
還元反応: アルコールまたはアミンの生成。
置換反応: 様々な置換されたイミダゾ[1,2-a]ピリジン誘導体の生成。
4. 科学研究における用途
3-フルオロ-5-メチルイミダゾ[1,2-a]ピリジン-2-カルボン酸メチルは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして用いられます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。
医学: 抗炎症、抗癌、抗菌特性について調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization and esterification. One common method includes:
Condensation Reaction: 2-aminopyridine reacts with an aldehyde in the presence of a catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Esterification: The final step involves esterification with methanol to produce the desired compound.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
Methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-フルオロ-5-メチルイミダゾ[1,2-a]ピリジン-2-カルボン酸メチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用によって起こります。フッ素原子は結合親和性を高め、イミダゾ[1,2-a]ピリジン骨格は構造的安定性を提供します。この化合物は、様々な生化学経路を調節することができ、観察される生物学的効果をもたらします。
類似化合物:
イミダゾ[1,2-a]ピリジン: フッ素基とメチル基を持たない母体化合物。
3-フルオロイミダゾ[1,2-a]ピリジン: メチル基を持たない。
5-メチルイミダゾ[1,2-a]ピリジン: フッ素原子を持たない。
独自性: 3-フルオロ-5-メチルイミダゾ[1,2-a]ピリジン-2-カルボン酸メチルは、フッ素基とメチル基の両方が存在することにより、化学的安定性と生物活性が向上している点が特徴です。これらの修飾により、アナログ化合物と比較して様々な用途においてより効果的になっています。
類似化合物との比較
Imidazo[1,2-a]pyridine: The parent compound without the fluorine and methyl groups.
3-Fluoroimidazo[1,2-a]pyridine: Lacks the methyl group.
5-Methylimidazo[1,2-a]pyridine: Lacks the fluorine atom.
Uniqueness: Methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity. These modifications make it more effective in various applications compared to its analogues.
特性
IUPAC Name |
methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6-4-3-5-7-12-8(10(14)15-2)9(11)13(6)7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCBMQNVIMPXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-dibromo-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11077240.png)
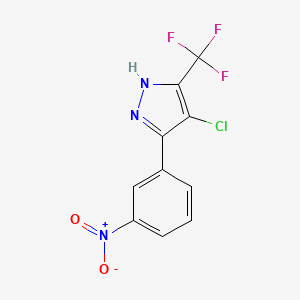
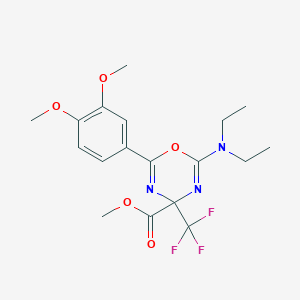
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide](/img/structure/B11077273.png)
![2-[1-(3-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11077279.png)
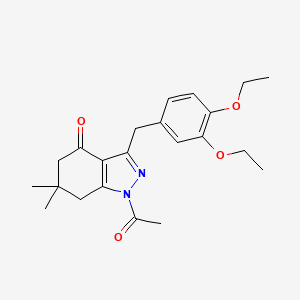
![N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11077289.png)
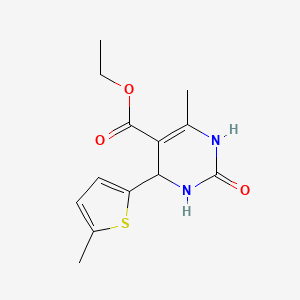
![3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11077297.png)

![2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11077312.png)
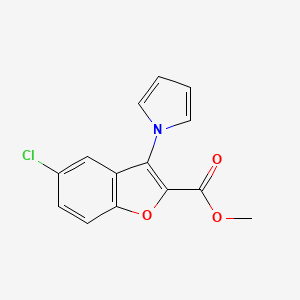
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11077318.png)
![2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11077320.png)
